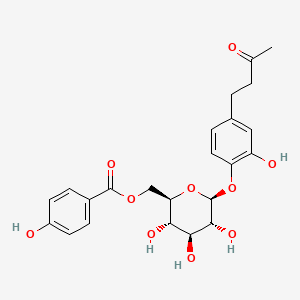
8(17),12E,14-Labdatrien-20-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8(17),12E,14-Labdatrien-20-oic acid is a natural product from Isodon yuennanensis . It is a labdane-type diterpene with a molecular formula of C20H30O2 . It appears as a powder .
Molecular Structure Analysis
The molecular structure of 8(17),12E,14-Labdatrien-20-oic acid has been confirmed by 1H-NMR to be consistent with its chemical formula . The lipophilic character of this compound is probably responsible for its stability on the AC binding site .Physical And Chemical Properties Analysis
8(17),12E,14-Labdatrien-20-oic acid is a powder with a molecular weight of 302.45 g/mol . . It can be dissolved in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Natural Product Isolation : This compound has been isolated from various plant species, indicating its prevalence in nature. For instance, it was found in the rhizomes of Isodon yuennanensis (Huang et al., 2015) and from the leaves of Callicarpa nudiflora, showcasing its potential as a naturally occurring bioactive compound (Zhang et al., 2014).
Pharmacological Properties : Certain studies have focused on the pharmacological properties of this compound. For example, a study highlighted its vasorelaxant effect, suggesting a role in stimulating adenylyl cyclase and the cAMP/PKA pathway (Ribeiro et al., 2015).
Antimicrobial and Antifeedant Activities : Some labdane diterpenoids, including derivatives of 8(17),12E,14-Labdatrien-20-oic acid, have shown antimicrobial properties and potential as antifeedant agents. For instance, compounds isolated from Potamogeton natans displayed antialgal activities, indicating their potential use in controlling harmful algal blooms (DellaGreca et al., 2001).
Cytotoxicity Studies : Some studies have investigated the cytotoxic properties of labdane-type diterpenoids, including derivatives of 8(17),12E,14-Labdatrien-20-oic acid, suggesting their potential application in cancer research. For instance, a study on Croton oblongifolius derivatives indicated moderate cytotoxicity against human tumor cell lines (Sommit et al., 2003).
Respiratory Illness Research : This compound has been studied in the context of respiratory illnesses, particularly for its relaxant effects on airway smooth muscle cells, which could have implications for treating conditions like asthma (Alencar Filho et al., 2020).
Wirkmechanismus
In vitro and in silico studies have shown that 8(17),12E,14-Labdatrien-20-oic acid promotes relaxant effect on airway smooth muscle cells (ASMCs), a phenomenon related to the direct activation of the AC-cAMP-PKA pathway . This compound can interact, stabilizing the catalytic dimer of AC, although less efficiently than forskolin .
Safety and Hazards
Eigenschaften
IUPAC Name |
8,8-dimethyl-3-methylidene-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQWZUQLAWRAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)


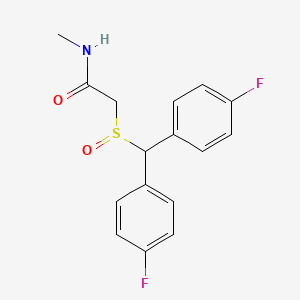
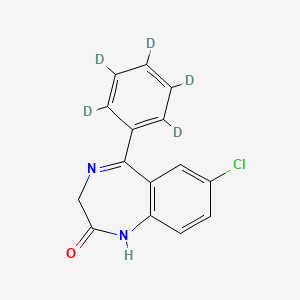
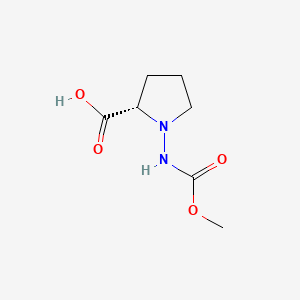
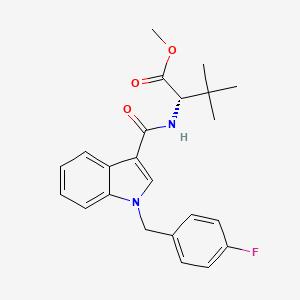
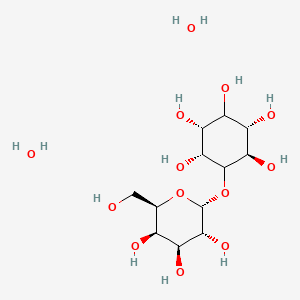
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)
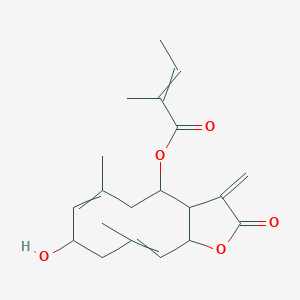

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
